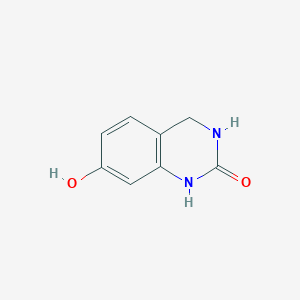
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine: is a complex organic compound with a unique structure that includes a pyrimidine core, a piperidyl group, and a pyrazolyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperidyl Group: The piperidyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.
Protection and Deprotection Steps: The Boc (tert-butoxycarbonyl) group is used to protect the amine functionalities during the synthesis and is removed under acidic conditions at the final stage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl and pyrazolyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro group on the pyrimidine ring, using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, alkyl halides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperidyl and pyrazolyl groups.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Substituted pyrimidine derivatives with various functional groups replacing the chloro group.
科学的研究の応用
Chemistry
In chemistry, N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
Similar Compounds
- N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
- N2-(1-Boc-4-piperidyl)-6-(4-methyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
Uniqueness
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is unique due to the presence of the chloro group on the pyrimidine ring, which allows for specific substitution reactions that are not possible with similar compounds. This unique feature provides additional versatility in chemical synthesis and potential biological activities.
特性
分子式 |
C18H26ClN7O2 |
|---|---|
分子量 |
407.9 g/mol |
IUPAC名 |
tert-butyl 4-[[4-chloro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26ClN7O2/c1-11-9-15(25-24-11)22-14-10-13(19)21-16(23-14)20-12-5-7-26(8-6-12)17(27)28-18(2,3)4/h9-10,12H,5-8H2,1-4H3,(H3,20,21,22,23,24,25) |
InChIキー |
HQFQFNDDBPIKEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3CCN(CC3)C(=O)OC(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


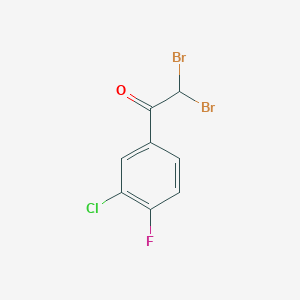
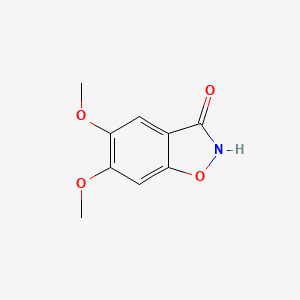
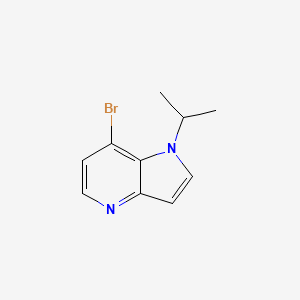


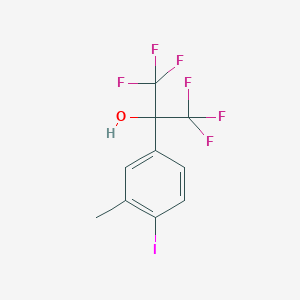
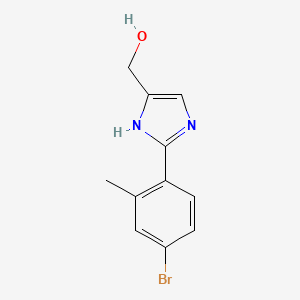
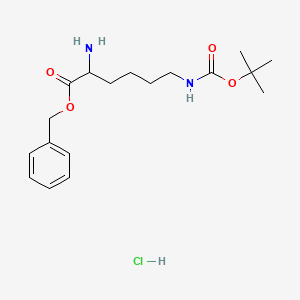
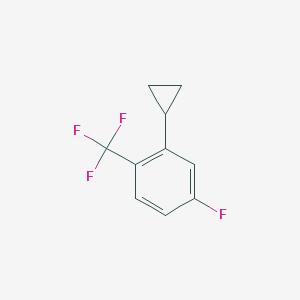
![O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine](/img/structure/B13694713.png)
![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)

